![molecular formula C24H20ClN3O2 B2586838 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 904266-88-2](/img/structure/B2586838.png)
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as C16 and has been synthesized by various methods.
Scientific Research Applications
Synthesis and Biological Activity
Novel Arylazothiazole Disperse Dyes : Research into novel heterocyclic aryl monoazo organic compounds, including various indolizine derivatives, has shown their application in dyeing polyester fibers. These compounds have demonstrated antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Antituberculosis, Anticancer, Anti-inflammatory, and Antibacterial Agents : A study on substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides revealed their significant in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies supported these findings, showcasing the compounds' potential in medical and pharmacological research (Mahanthesha et al., 2022).
Heterocyclic Synthesis
Enaminonitriles in Heterocyclic Synthesis : Research involving enaminonitriles, including indolizine derivatives, has been pivotal in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. These compounds have diverse applications, including potential medicinal and industrial uses (Fadda et al., 2012).
Novel Synthesis Approaches : Studies have also explored novel synthesis methods for indolizine derivatives, indicating their potential applications in addressing tropical diseases. Such research underscores the versatility and importance of these compounds in developing new therapeutic agents (Zhang et al., 2014).
Antimicrobial and Antifungal Activities
- Synthesis of Formazans : Research into 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives, including reactions with formazans, showed moderate antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the potential of indolizine-based compounds in developing new antimicrobial agents (Sah et al., 2014).
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUAMEBUFAEWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
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